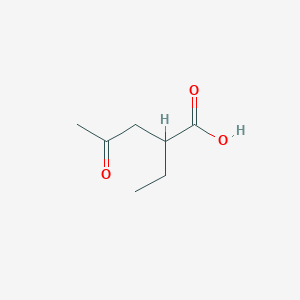
2-Ethyl-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-oxopentanoic acid is an organic compound with the molecular formula C7H12O3 It is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the acid-catalyzed reaction of ethyl acetoacetate with ethyl iodide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of renewable feedstocks. For example, it can be derived from the degradation of cellulose through a series of acid-catalyzed reactions. This process involves the hydrolysis of cellulose to glucose, followed by dehydration to form levulinic acid, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Ethyl-4-hydroxy-pentanoic acid.
Reduction: 2-Ethyl-4-hydroxy-pentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to bioactive molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor to pharmaceuticals.
Industry: It is used in the production of biodegradable plastics, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-4-oxopentanoic acid involves its interaction with various molecular targets and pathways. As a keto acid, it can participate in keto-enol tautomerism, which affects its reactivity and interactions with other molecules. The compound can also act as a precursor to bioactive molecules, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-Methyl-2-oxopentanoic acid: A keto acid with a similar structure but with a methyl group instead of an ethyl group.
2-Methyl-4-oxopentanoic acid: Another keto acid with a methyl group at a different position.
Comparison: 2-Ethyl-4-oxopentanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl-substituted counterparts, it may exhibit different solubility, boiling points, and reactivity patterns .
Properties
CAS No. |
56369-71-2 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethyl-4-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-6(7(9)10)4-5(2)8/h6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
TULILRZWOVSTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















